molecular formula C12H17FN2O B3223335 (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide CAS No. 1217753-40-6

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide

Cat. No.: B3223335
CAS No.: 1217753-40-6
M. Wt: 224.27 g/mol
InChI Key: TXXGVPZMURJKPO-NSHDSACASA-N
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Description

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a fluorine atom in its structure can significantly alter its chemical and biological properties, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzylamine and 3-methylbutyric acid.

    Amidation Reaction: The key step involves the formation of the amide bond between 2-fluorobenzylamine and 3-methylbutyric acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with improved efficacy and reduced side effects.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Materials Science: Fluorinated compounds like this one are used in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide.

    3-Methylbutyric Acid: Another precursor used in the synthesis.

    Fluorinated Imidazoles and Benzimidazoles: These compounds share the fluorine atom and are used in similar applications.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both fluorinated benzylamine and methylbutyramide. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-fluorophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXGVPZMURJKPO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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